3,5-Dimethoxybenzyl 3-pyrrolidinylmethyl ether hydrochloride is a chemical compound with the molecular formula and a CAS number of 1219964-68-7. It is classified as an ether and is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound's structure features a benzyl group substituted with two methoxy groups and a pyrrolidine moiety, which contributes to its biological activity.
This compound can be sourced from various chemical suppliers, including Matrix Scientific and VWR, which provide it in different quantities for research purposes. As an ether derivative, it falls under the broader category of organic compounds that contain an oxygen atom bonded to two alkyl or aryl groups. The presence of both methoxy groups and a pyrrolidine ring suggests potential interactions with biological systems, making it of interest in pharmacological research.
The synthesis of 3,5-Dimethoxybenzyl 3-pyrrolidinylmethyl ether hydrochloride typically involves several steps:
The reaction conditions often require careful control of temperature and pH to ensure high yields and purity. Techniques such as chromatography may be employed for purification.
The molecular structure of 3,5-Dimethoxybenzyl 3-pyrrolidinylmethyl ether hydrochloride can be depicted as follows:
Key structural data includes:
The compound is expected to participate in various chemical reactions typical for ethers and amines:
Reactions involving this compound should be conducted under controlled conditions to avoid decomposition or unwanted side reactions.
Research into related compounds indicates that modifications on the benzene ring significantly influence receptor affinity and selectivity, which could be explored further for this compound.
The strategic integration of aryl-alkyl ether and pyrrolidine motifs represents a deliberate evolution in scaffold hybridization aimed at optimizing CNS drug profiles. Early medicinal chemistry efforts identified the intrinsic bioactivity of simple pyrrolidine derivatives – particularly their affinity for aminergic receptors – but faced challenges with metabolic instability and poor blood-brain barrier (BBB) penetration [6]. The introduction of aryl-alkyl ether linkages, exemplified by the 3,5-dimethoxybenzyl group, emerged as a solution to enhance metabolic resistance while preserving steric and electronic properties essential for target engagement [5]. This hybridization approach leverages molecular conjunction, where pharmacophores are linked via metabolically stable bridges rather than direct fusion, maintaining conformational flexibility critical for receptor interactions [6].
Table 1: Evolution of Pyrrolidine-Containing Hybrid Scaffolds in CNS Drug Design
Structural Generation | Representative Motif | Key Pharmacokinetic Limitations | Hybridization Solution |
---|---|---|---|
First-Generation (1970s-80s) | Simple N-alkyl pyrrolidine | Rapid hepatic N-dealkylation; Low oral bioavailability | None (lead identification phase) |
Second-Generation (1990s) | Aryl-fused pyrrolidine (e.g., tetrahydroisoquinolines) | Reduced conformational flexibility; CYP450 inhibition | Ring fusion for metabolic stability |
Third-Generation (2000s-present) | Aryl-alkyl ether-pyrrolidine hybrids | Moderate solubility in freebase form | Ether linkage + salt formation (e.g., hydrochloride) |
Patent analyses reveal increasing claims around ether-linked pyrrolidine derivatives post-2010, driven by their utility in dopamine and opioid receptor modulators. The specific combination of 3,5-dimethoxybenzyl ether with N-substituted pyrrolidine, as seen in this compound, reflects scaffold optimization for enhanced BBB permeability via calculated logP (cLogP) modulation and reduced P-glycoprotein efflux [2] [5]. This design aligns with Central Nervous System Multiparameter Optimization (CNS-MPO) principles, where ether bonds reduce hydrogen-bond donor capacity compared to amide or carbamate alternatives [1].
The 3,5-dimethoxybenzyl moiety serves as a privileged scaffold in neuropharmacological agents due to its balanced electronic and steric properties. The symmetrical methoxy substitutions at meta-positions create an optimal electron-rich aromatic system for cation-π interactions with neurotransmitter binding pockets, particularly in serotonin and dopamine receptor subtypes [6]. This motif demonstrates superior metabolic stability over ortho-dimethoxy analogs due to steric protection of methoxy groups from O-demethylation enzymes, extending compound half-lives in vivo [5]. Additionally, the lipophilic aromatic ring enhances passive diffusion across biological membranes, while the ether oxygen provides a hydrogen-bond acceptor site that improves water solubility – a critical factor for oral absorption [2].
The 3-pyrrolidinylmethyl component contributes essential pharmacodynamic properties:
Table 2: Structure-Activity Relationship Contributions of Key Substituents
Molecular Motif | Key Physicochemical Properties | Target Engagement Role | Biological System Applications |
---|---|---|---|
3,5-Dimethoxybenzyl | LogP: 2.1–2.7; PSA: ~30Ų | Cation-π interactions with Phe residues | Dopamine D3 antagonists; μ-opioid partial agonists |
Pyrrolidinylmethyl | Basic pKa: 8.5–10.5; Moderate H-bond acceptor | Ionic binding to conserved aspartate (TM3) | CNS penetrant ligands for aminergic GPCRs |
Ether Linkage | Reduced H-bond donor count; Rotatable bond: 2 | Spatial separation of pharmacophores | Dual-target analgesics with reduced abuse liability |
Structure-activity relationship (SAR) studies indicate that combining these motifs produces unexpected synergies. The electron-donating methoxy groups electronically modulate the benzyl ether oxygen, enhancing its hydrogen-bond accepting capacity by ~20% compared to unsubstituted benzyl analogs, as quantified by molecular electrostatic potential (MEP) calculations [2]. This amplifies interactions with serine residues in receptor binding pockets, contributing to submicromolar affinities observed in hybrid compounds [1] [6].
The hydrochloride salt form of 3,5-dimethoxybenzyl 3-pyrrolidinylmethyl ether represents a deliberate pharmaceutical optimization to address limitations of the freebase. Freebase compounds containing basic pyrrolidine nitrogens typically exhibit poor aqueous solubility (<0.01 mg/mL at physiological pH), restricting gastrointestinal absorption and necessitating lipid-based formulations [5]. Conversion to hydrochloride salts enhances water solubility by 20–100-fold through:
Table 3: Comparative Properties of Freebase vs. Hydrochloride Salt Forms
Physicochemical Parameter | Freebase Form | Hydrochloride Salt | Pharmacokinetic Impact |
---|---|---|---|
Aqueous Solubility (pH 7.4) | <10 μg/mL | 0.5–2 mg/mL | ↑Oral bioavailability (F >50% vs <20%) |
Melting Point | Oily liquid or low-mp solid | 180–220°C crystalline solid | ↑Chemical stability; Ease of crystallization |
Hygroscopicity | High (deliquescent) | Moderate | ↑Manufacturing process control |
Plasma Protein Binding | ~85–90% | ~75–80% | ↑Free fraction for target engagement |
Salt formation also confers advantages in solid-state properties critical for manufacturability and stability. Hydrochloride salts typically exhibit higher melting points (180–220°C) than freebases, reducing risks of polymorphism and easing crystallization processes during pharmaceutical production [5]. The crystalline nature of hydrochloride salts additionally protects the amine from oxidative degradation, extending shelf-life over amorphous freebase forms. Notably, in prodrug designs like edaravone analogs, hydrochloride salts demonstrate superior in vivo hydrolysis kinetics compared to maleate or sulfate salts, enabling more predictable release of active metabolites [5]. This pharmacokinetic streamlining is essential for CNS agents requiring precise exposure-response relationships.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: